1,1'-Buta-1,3-diyne-1,4-diylbis(4-tert-butylbenzene)
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Overview
Description
1-TERT-BUTYL-4-[4-(4-TERT-BUTYLPHENYL)BUTA-1,3-DIYN-1-YL]BENZENE is an organic compound characterized by the presence of tert-butyl groups and a butadiyne linkage between two phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-TERT-BUTYL-4-[4-(4-TERT-BUTYLPHENYL)BUTA-1,3-DIYN-1-YL]BENZENE typically involves the coupling of 4-tert-butylphenylacetylene with 4-tert-butylphenylacetylene under specific reaction conditions. The reaction is often catalyzed by palladium complexes and requires a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-TERT-BUTYL-4-[4-(4-TERT-BUTYLPHENYL)BUTA-1,3-DIYN-1-YL]BENZENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its saturated analogs.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl groups can be replaced by other substituents under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various electrophiles, such as halogens or nitro groups, under acidic or basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Saturated analogs.
Substitution: Derivatives with different substituents replacing the tert-butyl groups.
Scientific Research Applications
1-TERT-BUTYL-4-[4-(4-TERT-BUTYLPHENYL)BUTA-1,3-DIYN-1-YL]BENZENE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-TERT-BUTYL-4-[4-(4-TERT-BUTYLPHENYL)BUTA-1,3-DIYN-1-YL]BENZENE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The butadiyne linkage and tert-butyl groups play a crucial role in determining the compound’s binding affinity and specificity. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar in structure but lacks the butadiyne linkage.
1-Bromo-4-tert-butylbenzene: Contains a bromine substituent instead of the butadiyne linkage.
4-tert-Butylphenylacetylene: A precursor in the synthesis of the target compound.
Uniqueness: 1-TERT-BUTYL-4-[4-(4-TERT-BUTYLPHENYL)BUTA-1,3-DIYN-1-YL]BENZENE is unique due to the presence of the butadiyne linkage, which imparts distinct electronic and steric properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
Properties
Molecular Formula |
C24H26 |
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Molecular Weight |
314.5 g/mol |
IUPAC Name |
1-tert-butyl-4-[4-(4-tert-butylphenyl)buta-1,3-diynyl]benzene |
InChI |
InChI=1S/C24H26/c1-23(2,3)21-15-11-19(12-16-21)9-7-8-10-20-13-17-22(18-14-20)24(4,5)6/h11-18H,1-6H3 |
InChI Key |
RCQHHUORJRJFLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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